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Compound of Interest

Compound Name: 1-Benzyl-4-nitrosopiperazine

Cat. No.: B018492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of N-

nitrosopiperazine derivatives. These compounds are a class of nitrosamines that are of

significant concern due to their potential carcinogenicity and genotoxicity. This document

summarizes key quantitative data, details relevant experimental protocols, and visualizes the

underlying molecular signaling pathways to offer a thorough resource for professionals in

toxicology and drug development.

Quantitative Toxicological Data
The carcinogenic potential of various N-nitrosopiperazine derivatives has been evaluated in

several rodent studies. The following tables summarize the key findings from this research,

presenting data on tumor incidence, dosage, and experimental conditions to facilitate

comparison.

Table 1: Carcinogenicity of N-Nitrosopiperazine and its Derivatives in Rats
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Compoun
d

Species/S
train

Route of
Administr
ation

Dosing
Regimen

Target
Organs
for
Tumors

Tumor
Incidence

Referenc
e

1-

Nitrosopipe

razine

(NO-PIP)

Female

F344 Rats
Intravesical

40 mg,

twice a

week for

48 weeks

Nasal

Mucosa,

Urinary

Bladder

4/12 (nasal

carcinomas

), 2/12

(transitiona

l cell

neoplasms

of the

bladder)

[1]

1,4-

Dinitrosopi

perazine

(DNP)

Female

F344 Rats
Intravesical

5.2 mg,

twice a

week for

36 weeks

Nasal

Mucosa,

Urinary

Bladder

5/10 (nasal

adenocarci

nomas or

neuroblast

omas),

1/10

(transitiona

l cell

carcinoma

of the

bladder)

[1]

1-

Nitrosopipe

razine

MRC Rats Oral

(drinking

water)

400 mg/L

and 800

mg/L, 20

ml/rat/day,

5

days/week

for life

Olfactory

System,

Liver

High

incidence

of olfactory

tumors

(mostly

esthesione

uroblastom

as) and a

small

number of

liver

tumors in

[2]
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both dose

groups.

Nitroso-3-

piperidinol

Sprague-

Dawley

Rats

Oral

(drinking

water)

Molar

equivalent

doses

Nasal

Cavity,

Upper

Alimentary

Tract, Liver

100% of

rats

developed

tumors.

High

incidence

of nasal

cavity and

upper

alimentary

tract

tumors,

few liver

tumors.

[3]

Nitroso-4-

piperidinol

Sprague-

Dawley

Rats

Oral

(drinking

water)

Molar

equivalent

doses

Nasal

Cavity,

Liver

100% of

rats

developed

tumors.

High

incidence

of nasal

cavity

tumors and

liver

tumors (in

females).

[3]

Nitroso-4-

piperidone

Sprague-

Dawley

Rats

Oral

(drinking

water)

Molar

equivalent

doses

Nasal

Cavity,

Liver

100% of

rats

developed

tumors.

High

incidence

of nasal

cavity

[3]
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tumors and

liver

tumors (in

females).

Dinitroso-

2,6-

dimethylpip

erazine

(Me2DNP)

F344 Rats

Oral

(drinking

water)

Similar

dose rates
Esophagus

High

incidence

of

esophagea

l tumors.

[4]

Nitroso-

3,4,5-

trimethylpip

erazine

(Me3NP)

F344 Rats

Oral

(drinking

water)

Similar

dose rates

Nasal

Cavity

High

incidence

of nasal

cavity

tumors.

[4]

1-Nitroso-

3,5-

dimethylpip

erazine

Female

Fischer

344 Rats

Oral

(drinking

water)

0.7 mM

solution,

100

ml/rat/week

for up to 50

weeks

Thymus,

Hematopoi

etic system

~100%

incidence

of

undifferenti

ated

lymphomas

of the

thymus

and

leukemias

within 30

weeks.

[5]

1-Nitroso-

3,4,5-

trimethylpip

erazine

Female

Fischer

344 Rats

Oral

(drinking

water)

0.7 mM

solution,

100

ml/rat/week

for 26

weeks

Thymus,

Hematopoi

etic system

~100%

incidence

of

undifferenti

ated

lymphomas

of the

thymus

and

[5]
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leukemias

within 30

weeks.

1-Nitroso-

4-acetyl-

3,5-

dimethylpip

erazine

Female

Fischer

344 Rats

Oral

(drinking

water)

0.7 mM

solution,

100

ml/rat/week

for up to 50

weeks

Esophagus

100% of

rats died

with

esophagea

l tumors

within 30

weeks.

[5]

1-Nitroso-

4-benzoyl-

3,5-

dimethylpip

erazine

Female

Fischer

344 Rats

Oral

(drinking

water)

0.7 mM

solution,

100

ml/rat/week

for 50

weeks

Forestoma

ch

Weakly

carcinogeni

c, inducing

a small

number of

forestomac

h tumors.

[5]

Table 2: Carcinogenicity of Methylated Nitrosopiperazines in Hamsters
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Compoun
d

Species/S
train

Route of
Administr
ation

Dosing
Regimen

Target
Organs
for
Tumors

Tumor
Incidence

Referenc
e

Dinitroso-

2,6-

dimethylpip

erazine

(Me2DNP)

Syrian

Golden

Hamsters

Gavage
Similar

dose rates

Forestoma

ch, Liver

High

incidence

of

papillomas

of the

forestomac

h; small

number of

liver

angiosarco

mas.

[4]

Nitroso-

3,4,5-

trimethylpip

erazine

(Me3NP)

Syrian

Golden

Hamsters

Gavage
Similar

dose rates

Forestoma

ch, Lung,

Liver,

Esophagus

High

incidence

and

multiplicity

of

forestomac

h

papillomas

and lung

tumors;

small

number of

liver

angiosarco

mas and

two cases

of

esophagea

l

papillomas.

[4]
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies.

This section outlines the key experimental protocols used in the assessment of N-

nitrosopiperazine derivatives.

Enhanced Bacterial Reverse Mutation Assay (Ames
Test) for N-Nitrosamines
The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds. For N-nitrosamines, an enhanced protocol is recommended due to their

requirement for metabolic activation.[6][7]

Objective: To determine the ability of an N-nitrosopiperazine derivative to induce reverse

mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring

strain of Escherichia coli.

Materials:

Bacterial Strains:S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli

strain WP2 uvrA (pKM101).[7]

Metabolic Activation System: Aroclor 1254-induced or a combination of phenobarbital and β-

naphthoflavone-induced hamster or rat liver S9 fraction (30% v/v).[6][7]

Cofactor Solution: NADP and Glucose-6-phosphate.

Minimal Glucose Agar Plates.

Top Agar.

Test Compound: N-nitrosopiperazine derivative dissolved in a suitable solvent (e.g., water,

DMSO).

Positive Controls: Known mutagens for each strain, with and without S9 activation (e.g.,

NDMA, 1-Cyclopentyl-4-nitrosopiperazine).[7]

Negative Control: Solvent vehicle.
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Procedure:

Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate

overnight at 37°C with shaking.

Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the

S9 fraction, cofactor solution, and phosphate buffer. Keep on ice.

Pre-incubation:

In a sterile tube, add 100 µL of the bacterial culture.

Add 50 µL of the test compound at various concentrations.

Add 500 µL of the S9 mix (for metabolic activation) or phosphate buffer (without metabolic

activation).

Incubate the mixture at 37°C for 30 minutes.[7]

Plating:

After pre-incubation, add 2 mL of molten top agar (kept at 45°C) to each tube.

Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.

Evenly distribute the top agar and allow it to solidify.

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

Scoring: Count the number of revertant colonies on each plate. A positive result is indicated

by a dose-dependent increase in the number of revertant colonies that is at least two- to

three-fold greater than the negative control.[6]

Gas Chromatography-Thermal Energy Analyzer (GC-
TEA) for N-Nitrosopiperazine Analysis
GC-TEA is a highly selective and sensitive method for the detection and quantification of N-

nitrosamines.
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Objective: To quantify the concentration of N-nitrosopiperazine derivatives in various matrices

(e.g., drug formulations, biological samples).

Principle: The sample is injected into a gas chromatograph for separation of its components.

The eluent from the GC column is passed through a high-temperature pyrolysis furnace, which

cleaves the N-NO bond in nitrosamines, releasing a nitric oxide (NO) radical. This NO radical

then reacts with ozone in a reaction chamber to produce electronically excited nitrogen dioxide

(NO₂). As the excited NO₂ decays to its ground state, it emits light in the near-infrared region,

which is detected by a photomultiplier tube. The intensity of the light is proportional to the

amount of the N-nitroso compound.

Instrumentation and Parameters (Example):

Gas Chromatograph: Equipped with a capillary column suitable for nitrosamine analysis

(e.g., DB-WAX).

Injector: Splitless mode.

Oven Temperature Program: Optimized for the separation of the target analytes (e.g., initial

temperature of 40°C, ramped to 190°C).

Carrier Gas: Helium.

Thermal Energy Analyzer (TEA):

Pyrolyzer Temperature: ~550°C.

Ozone Source: Medical-grade oxygen.

Cold Trap: To remove interfering compounds.

Data System: For peak integration and quantification.

Procedure:

Sample Preparation:
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Solid Samples (e.g., drug formulations): Extraction with a suitable solvent (e.g.,

dichloromethane), followed by concentration.

Liquid Samples (e.g., urine): Liquid-liquid extraction or solid-phase extraction to isolate

and concentrate the nitrosamines.

Calibration: Prepare a series of calibration standards of the target N-nitrosopiperazine

derivative in a suitable solvent. Analyze the standards by GC-TEA to generate a calibration

curve.

Sample Analysis: Inject a known volume of the prepared sample extract into the GC-TEA

system.

Quantification: Identify the peak corresponding to the N-nitrosopiperazine derivative based

on its retention time. Quantify the concentration using the calibration curve.

Confirmation: To confirm the identity of the nitrosamine, the sample can be irradiated with UV

light, which selectively destroys N-nitrosamines, leading to a diminished or absent peak upon

re-analysis.[8]

Molecular Signaling Pathways and Mechanisms of
Toxicity
The toxicity of N-nitrosopiperazine derivatives is initiated by their metabolic activation, leading

to the formation of reactive intermediates that can damage cellular macromolecules,

particularly DNA. This damage, if not properly repaired, can lead to mutations and ultimately

cancer.

Metabolic Activation and DNA Adduct Formation
The initial and critical step in the toxic action of N-nitrosopiperazine derivatives is their

metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver.[9][10] This

process, known as α-hydroxylation, introduces a hydroxyl group on the carbon atom adjacent

to the N-nitroso group. The resulting α-hydroxynitrosamine is unstable and spontaneously

decomposes to form a highly reactive electrophilic diazonium ion. This ion can then alkylate

nucleophilic sites on DNA bases, forming DNA adducts.[9][11]
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Metabolic Activation

N-Nitrosopiperazine alpha-Hydroxynitrosamineα-HydroxylationCYP450 Diazonium Ion

Spontaneous
Decomposition DNA AdductsAlkylation
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Cellular Response to DNA Damage

DNA Adducts

DNA Damage
Sensing Proteins
(e.g., ATM/ATR)

p53 Activation

MAPK Activation
(JNK, p38)

Cell Cycle Arrest

DNA Repair
(BER, NER)

Apoptosis

Cell Survival
(Mutations)

Failed Apoptosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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